![molecular formula C15H22N2O2S B4084749 N-(3,5-dimethoxyphenyl)-3-methyl-1-piperidinecarbothioamide](/img/structure/B4084749.png)
N-(3,5-dimethoxyphenyl)-3-methyl-1-piperidinecarbothioamide
Overview
Description
N-(3,5-dimethoxyphenyl)-3-methyl-1-piperidinecarbothioamide, also known as U-47700, is a synthetic opioid that has gained significant attention in recent years due to its potential for abuse and harmful effects on human health. The compound was first synthesized in the 1970s by a team of chemists at Upjohn Pharmaceuticals, and it was initially developed as a potential analgesic medication. However, due to its high potency and addictive properties, U-47700 has been classified as a Schedule I controlled substance in the United States and many other countries.
Mechanism of Action
N-(3,5-dimethoxyphenyl)-3-methyl-1-piperidinecarbothioamide acts as an agonist at the mu-opioid receptor, which is the same receptor targeted by traditional opioid medications such as morphine and fentanyl. When N-(3,5-dimethoxyphenyl)-3-methyl-1-piperidinecarbothioamide binds to this receptor, it activates a series of signaling pathways that ultimately result in the reduction of pain perception.
Biochemical and Physiological Effects:
In addition to its pain-relieving properties, N-(3,5-dimethoxyphenyl)-3-methyl-1-piperidinecarbothioamide has been shown to have a range of other biochemical and physiological effects. These include sedation, respiratory depression, and a decrease in gastrointestinal motility. The compound can also cause euphoria and a sense of well-being, which are believed to contribute to its potential for abuse.
Advantages and Limitations for Lab Experiments
N-(3,5-dimethoxyphenyl)-3-methyl-1-piperidinecarbothioamide has several advantages for use in laboratory experiments. It is highly potent and has a well-defined mechanism of action, which makes it useful for studying the mu-opioid receptor and related signaling pathways. However, the compound's potential for abuse and harmful effects on human health make it difficult to work with in a laboratory setting, and researchers must take special precautions to ensure their safety.
Future Directions
There are several potential future directions for research on N-(3,5-dimethoxyphenyl)-3-methyl-1-piperidinecarbothioamide. One area of interest is the development of new pain medications that target the mu-opioid receptor without the risk of addiction and other harmful side effects. Additionally, researchers may investigate the potential use of N-(3,5-dimethoxyphenyl)-3-methyl-1-piperidinecarbothioamide as a tool for studying the mu-opioid receptor and related signaling pathways in greater detail. Finally, there may be opportunities to develop new treatments for opioid addiction based on a better understanding of the mechanisms of action of compounds like N-(3,5-dimethoxyphenyl)-3-methyl-1-piperidinecarbothioamide.
Scientific Research Applications
Despite its classification as a controlled substance, N-(3,5-dimethoxyphenyl)-3-methyl-1-piperidinecarbothioamide has been the subject of scientific research in recent years. One area of interest has been the compound's potential as a pain reliever. Studies have shown that N-(3,5-dimethoxyphenyl)-3-methyl-1-piperidinecarbothioamide is highly effective at reducing pain in animal models, and it may have advantages over traditional opioid medications due to its reduced risk of respiratory depression and other side effects.
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-methylpiperidine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-11-5-4-6-17(10-11)15(20)16-12-7-13(18-2)9-14(8-12)19-3/h7-9,11H,4-6,10H2,1-3H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWRHBQVQGHEQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=S)NC2=CC(=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-3-methylpiperidine-1-carbothioamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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